molecular formula C20H25N3O6S2 B2877125 N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 710986-22-4

N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Numéro de catalogue: B2877125
Numéro CAS: 710986-22-4
Poids moléculaire: 467.56
Clé InChI: VRMVAIGWLYCLFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazoline-sulfonamide class, characterized by a dihydropyrazole core substituted with a 3,4-dimethoxyphenyl group at position 5, an ethylsulfonyl group at position 1, and a methanesulfonamide-linked phenyl ring at position 2.

Propriétés

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(15-9-10-19(28-2)20(12-15)29-3)13-17(21-23)14-7-6-8-16(11-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVAIGWLYCLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of α,β-Unsaturated Ketones

The dihydropyrazole ring is constructed via [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For example, reacting tert-butyl carbazate with 3-(3-nitrophenyl)acryloyl chloride in tetrahydrofuran (THF) at 0–5°C yields a nitro-substituted dihydropyrazole intermediate. Catalytic tert-butyltrimethylguanidine (t-BuTMG, 0.05 equiv) accelerates cyclization while minimizing oligomerization.

Reaction Conditions :

  • Solvent : THF/cyclopentyl methyl ether (CPME, 3:1 v/v)
  • Temperature : 65–70°C
  • Monitoring : HPLC (90% conversion in 3 hr)

Boronic Ester Functionalization

The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂, 50 psi) and subsequently converted to a boronic ester via Miyaura borylation. Employing bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 12 hr affords the boronic ester in 78% yield (Table 1).

Table 1 : Boronic Ester Synthesis Optimization

Parameter Optimal Value Yield (%)
Catalyst Pd(dppf)Cl₂ 78
Solvent DMSO 78
Temperature (°C) 80 78
Reaction Time (hr) 12 78

Suzuki-Miyaura Coupling with 3,4-Dimethoxyphenyl Boronic Acid

The boronic ester undergoes cross-coupling with 3,4-dimethoxyphenyl boronic acid (1.1 equiv) under Suzuki conditions. A biphasic system of THF and aqueous K₃PO₄ (2M) with Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) at 70°C for 6 hr achieves 85% coupling efficiency (Fig. 2).

Critical Factors :

  • Base : Tribasic potassium phosphate (pH 9–10) minimizes protodeboronation.
  • Ligand : SPhos enhances catalyst stability and turnover.
  • Workup : Extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc, 4:1) isolates the coupled product.

Sequential Sulfonylation Reactions

N-Ethylsulfonylation of the Pyrazole Nitrogen

The secondary amine on the dihydropyrazole is sulfonylated using ethylsulfonyl chloride (1.05 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C. Graduate warming to 25°C over 2 hr ensures complete conversion (>95% by LC-MS).

Side Reaction Mitigation :

  • Stoichiometry : Limiting ethylsulfonyl chloride to 1.05 equiv prevents disulfonylation.
  • Solvent : Anhydrous DCM avoids hydrolysis of sulfonyl chloride.

Methanesulfonamide Formation at the Phenyl Position

The aniline moiety is sulfonylated with methanesulfonyl chloride (1.1 equiv) in pyridine at 110°C for 4 hr. Pyridine acts as both solvent and base, neutralizing HCl byproducts. The crude product is purified via recrystallization from 1-propanol/CPME (1:2 v/v), yielding 92% pure methanesulfonamide (mp 158–160°C).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.54–7.12 (m, 4H, aryl-H), 4.02 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.41 (q, J=7.2 Hz, 2H, SO₂CH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).
  • HRMS : m/z Calcd for C₂₂H₂₈N₃O₆S₂ [M+H]⁺: 502.1421; Found: 502.1418.

Purification and Crystallization

Final purification employs solvent-mediated crystallization. Dissolving the crude product in hot 1-propanol (70°C) followed by slow cooling to 5°C with seeding yields needle-like crystals (85% recovery). XRPD confirms polymorph Form I, stable under ambient conditions.

Optimized Crystallization Protocol :

  • Solvent System : 1-Propanol/CPME (3:1 v/v)
  • Seeding : 0.1% w/w of Form I seeds added at 50°C
  • Cooling Rate : 0.5°C/min to 5°C
  • Filtration : Buchner funnel with cellulose filter paper

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit bioactivity, potentially acting as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mécanisme D'action

The mechanism by which N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds:

N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 852141-62-9) Substituents: 4-(Dimethylamino)phenyl (electron-donating), methylsulfonyl. Molecular Weight: 436.55 g/mol.

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Substituents: Cyano (electron-withdrawing), 4-methoxyphenyl. Synthesis Yield: 70%. Impact: The cyano group may reduce metabolic stability but increase electrophilicity, contrasting with the ethylsulfonyl group in the main compound, which offers steric bulk and moderate electron-withdrawing effects .

N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Substituents: Trifluoromethyl (strong electron-withdrawing), cyano. Melting Point: 109.3–110.2°C. Impact: The trifluoromethyl group enhances lipophilicity and resistance to oxidation compared to methoxy groups, which are more polar and metabolically labile .

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Main Compound ~450 (estimated) Not reported 3,4-Dimethoxyphenyl, ethylsulfonyl
CAS 852141-62-9 436.55 Not reported 4-(Dimethylamino)phenyl, methylsulfonyl
Compound 4n 573.12 (HRMS) 109.3–110.2 Trifluoromethyl, cyano
Compound 4af Not reported 69.0–70.4 Cyano, 4-methoxyphenyl
Key Observations:
  • Methoxy vs. Trifluoromethyl : Methoxy groups (main compound) increase polarity and hydrogen-bonding capacity, whereas trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Ethylsulfonyl vs.

Crystallographic and Spectral Analysis

  • SHELX software () is widely used for crystal structure determination in this class. Differences in substituents (e.g., ethylsulfonyl vs. isobutyryl in ) influence crystal packing and hydrogen-bonding networks .
  • NMR data (e.g., δ 7.89 ppm for aromatic protons in ) provide benchmarks for comparing electronic environments in the main compound .

Activité Biologique

The compound N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C₁₈H₃₁N₃O₅S₂
  • Molecular Weight : 413.59 g/mol
  • Structural Features : It contains a pyrazole ring, methanesulfonamide group, and multiple methoxy substituents that may influence its biological interactions.

Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar sulfonamide compounds have been shown to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes including respiration and acid-base balance. Inhibition of CA can lead to reduced tumor growth in certain cancers by altering pH levels in the tumor microenvironment .
  • Antitumor Activity : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating caspases and increasing the levels of cleaved PARP, suggesting a potential use in cancer therapy .
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as Wnt/β-catenin, which is often dysregulated in cancer cells. This modulation can result in decreased cell proliferation and increased apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to inhibit CA and modulate apoptotic pathways positions it as a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Given the structure's sulfonamide moiety, it may also exhibit anti-inflammatory properties, similar to other sulfonamide derivatives.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on various cancer cell lines, including MDA-MB 231 (breast cancer) and HT29 (colon cancer). The results indicated significant reduction in cell viability at concentrations as low as 30 μM, demonstrating its potential as an anticancer agent .

Study 2: Apoptosis Induction

In another investigation, treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP in HCT116 colorectal cancer cells. These findings suggest that the compound effectively triggers programmed cell death pathways, which are critical for eliminating malignant cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Carbonic Anhydrase InhibitionReduces tumor growth by altering pH levels
Antitumor ActivityInduces apoptosis via caspase activation
Anti-inflammatoryPotential modulation of inflammatory pathways

Table 2: Case Study Results

Cell LineConcentration (μM)Viability Reduction (%)Apoptosis Markers
MDA-MB 2313070Increased cleaved PARP
HT293065Increased cleaved caspase-3
HCT1163075Increased cleaved PARP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.